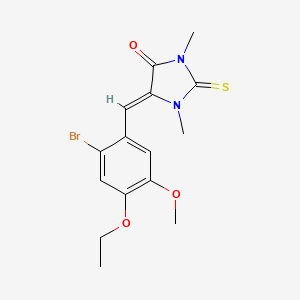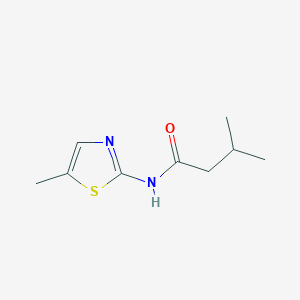![molecular formula C13H15Cl2NO2 B4665583 2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4665583.png)
2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
Overview
Description
2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been extensively studied in the past few years, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated.
Mechanism of Action
2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, 2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been shown to have several biochemical and physiological effects, including the inhibition of BTK phosphorylation, the downregulation of anti-apoptotic proteins, and the induction of apoptosis in cancer cells. In addition, 2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been shown to enhance the immune response against cancer cells by activating T-cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide for lab experiments is its selectivity for BTK, which allows for more precise targeting of cancer cells. In addition, 2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has shown low toxicity in preclinical studies, making it a promising candidate for further development. However, the synthesis of 2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is relatively complex, and the yield is not very high, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for the research on 2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, including the development of more efficient synthesis methods, the investigation of its potential in combination with other cancer treatments, and the exploration of its efficacy in different types of cancer. In addition, the development of 2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide analogs with improved pharmacological properties may lead to the discovery of even more effective cancer treatments.
Scientific Research Applications
2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been extensively studied for its potential in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, 2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In addition, 2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
2,5-dichloro-N-[1-(oxolan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c1-8(12-3-2-6-18-12)16-13(17)10-7-9(14)4-5-11(10)15/h4-5,7-8,12H,2-3,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAGSUOYMAWPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-methyl-2-[({[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4665508.png)
![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole](/img/structure/B4665513.png)



![3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4665548.png)

![methyl [5-(5-bromo-3-chloro-2-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4665559.png)
![1-(difluoromethyl)-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4665561.png)
![ethyl N-[3-(benzoylamino)benzoyl]glycinate](/img/structure/B4665569.png)
![N-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4665574.png)
![4-({3-[(2-chlorophenoxy)methyl]-4-methoxybenzylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4665587.png)
![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4665588.png)
